Lusutrombopag Lusutrombopag Lusutrombopag is a member of cinnamic acids.
Lusutrombopag is an orally bioavailable thrombopoietin receptor (TPOR) agonist developed by Shionogi & Company (Osaka, Japan). TPOR is a regulatory target site for endogenous thrombopoietin, which acts as a primary cytokine to promote megakaryocyte proliferation and differentiation, and affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. Thrombocytopenia, which indicates abnormally low levels of platelets, is a common complication related to chronic liver disease. This hematological abnormality, especially in cases of severe thrombocytopenia (platelet count <50,000/μL), creates challenges to patients requiring invasive medical procedures where there is a significant risk for spontaneous bleeding. Lusutrombopag binds to the transmembrane domain of TPOR expressed on megakaryocytes, and causes the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. In September 2015, lusutrombopag received its first global approval in Japan to reduce the need for platelet transfusion in adults with chronic liver disease and thrombocytopenia who are schedule to undergo an invasive medical procedure. Lusutrombopag was approved by the FDA on July 31st, 2018 for the same therapeutic indication under the market name Mulpleta. In two randomized, double-blind, placebo-controlled trials, patients with chronic liver disease and severe thrombocytopenia who were undergoing an invasive procedure with a platelet count less than 50 x 10^9/L were administered lusutrombopag orally. Higher percentages (65-78%) of the patients receiving lusutrombopag required no platelet transfusion prior to the primary invasive procedure compared to those receiving placebo. Lusutrombopag is currently in phase III development in various European countries including Austria, Belgium, Germany, and the UK.
Lusutrombopag is an orally available thrombopoietin (TPO) receptor (TPOR; MPL) agonist, with potential megakaryopoiesis stimulating activity. Upon administration, lusutrombopag binds to and interacts with the transmembrane domain of human TPO receptor expressed on megakaryocytes, which leads to the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This increases the production of platelets and may prevent or treat thrombocytopenia in patients with chronic liver disease. TPOR is a cytokine receptor and member of the hematopoietic receptor superfamily.
Brand Name: Vulcanchem
CAS No.: 1110766-97-6
VCID: VC0533858
InChI: InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
SMILES: CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Molecular Formula: C29H32Cl2N2O5S
Molecular Weight: 591.5 g/mol

Lusutrombopag

CAS No.: 1110766-97-6

Cat. No.: VC0533858

Molecular Formula: C29H32Cl2N2O5S

Molecular Weight: 591.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lusutrombopag - 1110766-97-6

CAS No. 1110766-97-6
Molecular Formula C29H32Cl2N2O5S
Molecular Weight 591.5 g/mol
IUPAC Name (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Standard InChI InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
Standard InChI Key NOZIJMHMKORZBA-KJCUYJGMSA-N
Isomeric SMILES CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl
SMILES CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Canonical SMILES CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Appearance Solid powder

Chemical Properties and Structure

Lusutrombopag is identified chemically as 2-{4-[2-(4-cyclohexylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]methyl}-1-piperazinyl}-N-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]acetamide with a molecular formula of C29H32Cl2N2O5S . The compound features a unique molecular structure that confers its high specificity for human thrombopoietin receptors compared to murine receptors.

Table 1: Chemical and Physical Properties of Lusutrombopag

PropertyDescription
Chemical FormulaC29H32Cl2N2O5S
Molecular Weight591.55 g/mol
Physical StateSolid
Therapeutic CategoryThrombopoietin Receptor Agonist
BioavailabilityOral
Terminal Half-lifeApproximately 27 hours
Primary MetabolismCYP4 enzymes (especially CYP4A11)

Mechanism of Action

Lusutrombopag functions as a selective agonist of the thrombopoietin receptor (TPOR, also known as MPL), which is primarily expressed on megakaryocytes and their progenitors in the bone marrow. The compound mimics the biological actions of endogenous thrombopoietin by binding specifically to the transmembrane domain of TPOR .

This binding initiates a cascade of intracellular signaling events, principally involving the JAK-STAT pathways, which ultimately promote megakaryocyte proliferation and differentiation. Through this mechanism, lusutrombopag enhances the production of platelets by stimulating the maturation of megakaryocytes, which subsequently release thousands of platelets into circulation .

The high specificity of lusutrombopag for human TPORs contributes to its targeted therapeutic effect. While the primary action is on megakaryocytes, the compound may also affect other hematopoietic lineages, including erythroid, granulocytic, and lymphoid lineages, as evidenced by rare cases of increased leukocyte and erythrocyte counts reported in clinical settings .

Pharmacokinetics and Metabolism

Lusutrombopag demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. In healthy adult subjects, the terminal elimination half-life is approximately 27 hours, allowing for once-daily dosing regimens .

The metabolism of lusutrombopag primarily involves the cytochrome P450 enzyme system, with CYP4 enzymes, particularly CYP4A11, playing a predominant role. The compound undergoes three main metabolic pathways: ω-oxidation, β-oxidation, and glucuronidation . This metabolic profile contributes to the predictable pharmacokinetics of lusutrombopag, with minimal reported drug-drug interactions in clinical settings.

The pharmacokinetic properties of lusutrombopag support a standard dosing regimen of 3 mg once daily for 7 days in patients with CLD and thrombocytopenia who are scheduled to undergo an invasive procedure.

Clinical Efficacy

OutcomeLusutrombopag vs. PlaceboRisk Ratio (95% CI)p-value
Treatment Response*Higher with lusutrombopag6.39 (3.69, 11.07)<0.0001
No Platelet Transfusion†Higher with lusutrombopag3.42 (1.86, 6.26)0.0001
Risk of BleedingLower with lusutrombopag0.55 (0.32, 0.95)0.03
Thrombosis EventsSimilar0.79 (0.19, 3.24)0.74

*Treatment response defined as platelet count ≥50 × 10^9/L with increase of ≥20 × 10^9/L from baseline
†No platelet transfusion and no rescue therapy for bleeding for ≥7 days post-procedure

Moreover, the L-PLUS 1 trial reported that the median duration of platelet counts ≥50 × 10^9/L was substantially longer with lusutrombopag (19.2 days) compared to placebo (0.0 days) (p = 0.0001) . This prolonged effect represents a significant clinical advantage over traditional platelet transfusions, which typically provide only transient increases in platelet counts.

Real-World Evidence

The REAl-world Lusutrombopag treatment in ITalY (REALITY) study has provided valuable insights into the efficacy and safety of lusutrombopag in routine clinical practice. This observational study included 66 patients who received a total of 73 treatment cycles across 19 Italian hepatology centers .

The results from this real-world evidence study were consistent with and even surpassed the efficacy observed in controlled clinical trials. Lusutrombopag administration resulted in a significant increase in platelet count from a median of 37,000/μL at baseline to 58,000/μL following treatment (p < 0.001) .

The primary endpoint of avoiding platelet transfusions was achieved in 84% of patients, while the secondary endpoint of raising platelet count to ≥50,000/μL was met in 74% of patients . These outcomes validate the efficacy of lusutrombopag in real-world clinical settings and suggest that the benefits observed in controlled trials translate effectively to everyday practice.

Notably, 19% of patients in the REALITY study had a history of portal vein thrombosis, providing important data on the use of lusutrombopag in this subset of patients with higher baseline thrombotic risk .

The real-world evidence from the REALITY study further corroborated the favorable safety profile of lusutrombopag, even in patients with a history of portal vein thrombosis , suggesting that the compound can be used safely in patients with CLD across various risk profiles when appropriate monitoring is implemented.

Factors Affecting Response

Understanding the factors that influence the response to lusutrombopag is essential for optimizing treatment outcomes in clinical practice. Post hoc analyses of the L-PLUS 1 and L-PLUS 2 trials have provided insights into potential predictors of response.

Baseline platelet count has been identified as the only independent factor significantly associated with response to lusutrombopag in multivariate logistic regression analysis from the REALITY study (odds ratio for any 1000/μL increase in baseline platelet count: 1.13, 95% CI 1.04-1.26) .

Additionally, analysis of L-PLUS 1 data revealed that baseline platelet count was correlated with pretreatment spleen index (r = −0.23, 95% CI −0.41 to −0.03) and white blood cell (WBC) count (r = 0.26, 95% CI 0.06 to 0.43) . Further analysis suggested a possible association between baseline WBC count and platelet count increase after lusutrombopag treatment, with patients having WBC counts below the normal range showing smaller platelet count increases .

These findings suggest that baseline hematological parameters, particularly platelet count and WBC count, as well as spleen index, may serve as predictors of response to lusutrombopag and could potentially guide patient selection in clinical practice.

Regulatory Status

Lusutrombopag has received regulatory approval in multiple regions worldwide. The compound first received approval in Japan in September 2015 for the treatment of thrombocytopenia in patients with CLD who are scheduled to undergo invasive procedures .

In the United States, lusutrombopag was approved by the Food and Drug Administration (FDA) on July 31, 2018, under the brand name Mulpleta, for the same indication . The approval was based on the robust efficacy and safety data from the phase 3 clinical trials, particularly L-PLUS 1 and L-PLUS 2.

The compound has also undergone phase III development in various European countries, including Austria, Belgium, Germany, and the United Kingdom , expanding its global availability for patients with CLD and thrombocytopenia.

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